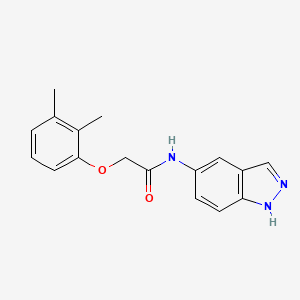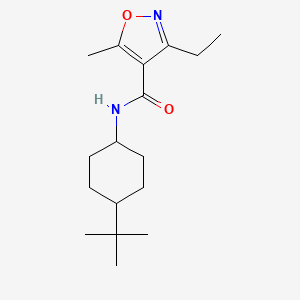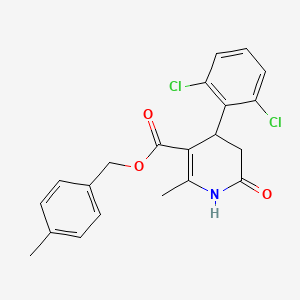
phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate, also known as APVBS, is a synthetic compound that has gained attention for its potential use in scientific research. APVBS belongs to the class of sulfonated stilbene compounds and has shown promising results in various studies.
作用機序
Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is believed to exert its effects through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for many cancer therapies. By inhibiting tubulin polymerization, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate disrupts the formation of microtubules, leading to cell death. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been found to have low toxicity in vitro and in vivo, making it a promising compound for scientific research. In addition to its potential use in cancer therapy and neuroprotection, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has also been studied for its antioxidant and anti-inflammatory effects. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to reduce oxidative stress and inflammation in various cell types.
実験室実験の利点と制限
One of the main advantages of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is its high fluorescence intensity, making it a useful tool for imaging biological structures. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has low toxicity, making it a safe compound for scientific research. However, one limitation of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate can be challenging, requiring specialized equipment and expertise.
将来の方向性
There are several future directions for research involving phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate. One area of interest is the development of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate-based cancer therapies. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate could be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, the synthesis of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate could be optimized to improve its solubility and increase its potential for use in scientific research.
Conclusion:
Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is a synthetic compound that has shown promise in various scientific research areas, including fluorescence imaging, cancer therapy, and neuroprotection. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate exerts its effects through the inhibition of tubulin polymerization and has low toxicity, making it a safe compound for scientific research. Future research involving phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate could lead to the development of new cancer treatments and treatments for neurodegenerative diseases.
合成法
The synthesis of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate involves the reaction of 5-aminobenzenesulfonamide with 2-phenylvinylbromide in the presence of a palladium catalyst. This reaction results in the formation of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate as a white solid. The purity of the compound can be increased by recrystallization in an appropriate solvent.
科学的研究の応用
Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been studied for its potential use in various scientific research areas, including fluorescence imaging, cancer therapy, and neuroprotection. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to have high fluorescence intensity, making it a useful tool for imaging biological structures. In cancer therapy, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to have neuroprotective effects, making it a possible treatment for neurodegenerative diseases.
特性
IUPAC Name |
phenyl 5-amino-2-[(E)-2-phenylethenyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c21-18-14-13-17(12-11-16-7-3-1-4-8-16)20(15-18)25(22,23)24-19-9-5-2-6-10-19/h1-15H,21H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHALPWUILUBBEI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877317.png)
![N-allyl-2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4877325.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4877328.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4877332.png)
![N-benzyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4877345.png)
![methyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4877349.png)

![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4877355.png)
![ethyl 4-[2-(4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4877366.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)
